5-(3,4-dimethoxyphenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(3,4-dimethoxyphenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide” is a synthetic organic molecule that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(3,4-dimethoxyphenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide” typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: This step involves the substitution of the triazole ring with a 3,4-dimethoxyphenyl group, often using electrophilic aromatic substitution reactions.
Formation of the Hydrosulfide Group: The hydrosulfide group can be introduced through nucleophilic substitution reactions using thiol reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may be studied for its effectiveness against various pathogens.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in disease pathways.
Medicine
Drug Development: The compound may be investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry
Agriculture: Possible use as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of “5-(3,4-dimethoxyphenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide” would depend on its specific biological target. Generally, triazole derivatives exert their effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Interacting with DNA/RNA: Interfering with the replication or transcription processes.
Modulating Receptor Activity: Acting as agonists or antagonists at specific receptors.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family.
Fluconazole: A triazole antifungal agent.
Voriconazole: Another triazole antifungal agent.
Uniqueness
The uniqueness of “5-(3,4-dimethoxyphenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide” lies in its specific substitution pattern, which may confer unique biological activities and chemical properties compared to other triazole derivatives.
Properties
Molecular Formula |
C18H18N4O2S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-[(E)-(3-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18N4O2S/c1-12-5-4-6-13(9-12)11-19-22-17(20-21-18(22)25)14-7-8-15(23-2)16(10-14)24-3/h4-11H,1-3H3,(H,21,25)/b19-11+ |
InChI Key |
GREIDOWEUUJXBC-YBFXNURJSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/N2C(=NNC2=S)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC1=CC(=CC=C1)C=NN2C(=NNC2=S)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.